N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine
CAS No.:
Cat. No.: VC18632719
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C11H13N3O/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 |
| Standard InChI Key | VZAGNHFAPGTOPM-UHFFFAOYSA-N |
| Canonical SMILES | CNCCC1=NOC(=N1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
The molecular formula of N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol . The 1,2,4-oxadiazole ring contributes to its stability and electronic properties, while the phenyl and N-methyl ethanamine substituents influence its steric and binding characteristics. Key structural features include:
-
1,2,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for enhancing metabolic stability and bioavailability in drug design .
-
Phenyl Substituent: Introduces aromaticity and potential π-π stacking interactions with biological targets.
-
N-Methyl Ethanamine Side Chain: Enhances lipophilicity and may facilitate interactions with amine-binding receptors or enzymes .
The compound’s canonical SMILES (CNCCC1=NOC(=N1)C2=CC=CC=C2) and InChIKey (VZAGNHFAPGTOPM-UHFFFAOYSA-N) are critical for computational modeling and database searches .
Synthesis and Preparation
Synthetic routes to N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine typically involve cyclization and alkylation steps, as exemplified by analogous oxadiazole syntheses :
Cyclization of Amidoximes
-
Formation of Amidoxime: Reacting a nitrile (e.g., benzonitrile) with hydroxylamine yields a phenylamidoxime intermediate.
-
Cyclization: The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., chloroacetic acid) under basic conditions to form the 1,2,4-oxadiazole ring .
Alkylation of the Oxadiazole Core
The oxadiazole intermediate is alkylated with N-methyl-2-chloroethanamine in the presence of a base (e.g., K₂CO₃) to introduce the ethanamine side chain .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, NaOH, EtOH, reflux | 75–85 | |
| Cyclization | Chloroacetyl chloride, DMF, 80°C | 60–70 | |
| Alkylation | N-Methyl-2-chloroethanamine, K₂CO₃ | 50–60 |
Biological Activity and Mechanisms
While direct pharmacological data on N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine are scarce, structurally related oxadiazoles demonstrate significant bioactivity:
Neuroprotective Effects
-
Acetylcholinesterase (AChE) Inhibition: Analogous compounds (e.g., SD-4 and SD-6) inhibit AChE with IC₅₀ values of 0.89–1.12 µM, comparable to donepezil (IC₅₀ = 0.76 µM) .
-
Neuroprotection: In SH-SY5Y neuronal cells, oxadiazole derivatives exhibit 80–85% cell viability at 20 µM under oxidative stress, mitigating H₂O₂-induced damage .
Antimicrobial Activity
-
Broad-Spectrum Inhibition: Oxadiazole derivatives exhibit MIC values of 15–20 µg/mL against E. coli and S. aureus, attributed to membrane disruption and enzyme inhibition .
Pharmacokinetics and Metabolism
Predicted properties based on phenethylamine analogs :
-
Absorption: High gastrointestinal absorption due to moderate lipophilicity (LogP ≈ 2.5).
-
Metabolism: Likely undergoes hepatic oxidation via CYP450 enzymes, with potential MAO-mediated degradation.
-
Blood-Brain Barrier Penetration: PAMPA-BBB assays suggest moderate permeability (Pe ≈ 4.2 × 10⁻⁶ cm/s), supporting CNS activity .
Applications in Drug Discovery
Central Nervous System (CNS) Disorders
-
Alzheimer’s Disease: AChE inhibition and neuroprotection make it a candidate for cognitive impairment therapies .
-
Depression: TAAR1 agonism (trace amine-associated receptor 1) could modulate monoaminergic pathways .
Oncology
-
HDAC6 Inhibition: Trifluoromethyl-oxadiazoles (e.g., WO2017222951A1) inhibit histone deacetylase 6 at nM concentrations, disrupting cancer cell proliferation .
Comparison with Analogous Compounds
Uniqueness: The N-methyl ethanamine chain enhances metabolic stability compared to non-methylated analogs (e.g., 2-(3-phenyl-oxadiazol-5-yl)ethanamine) .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume